5-Chloro-2-(chloromethyl)-3-methylpyrazine Hydrochloride
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Overview
Description
5-Chloro-2-(chloromethyl)-3-methylpyrazine Hydrochloride is a chemical compound with the molecular formula C6H7Cl2N2·HCl It is a pyrazine derivative that has been studied for its various applications in scientific research and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(chloromethyl)-3-methylpyrazine Hydrochloride typically involves the chlorination of 3-methylpyrazine. The process includes the following steps:
Chlorination: 3-methylpyrazine is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atoms at the desired positions.
Hydrochloride Formation: The resulting 5-Chloro-2-(chloromethyl)-3-methylpyrazine is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale Chlorination: Using industrial chlorinators and catalysts to achieve efficient chlorination.
Purification: The product is purified through crystallization or other suitable methods to obtain the hydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(chloromethyl)-3-methylpyrazine Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used to replace chlorine atoms with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Various substituted pyrazine derivatives.
Oxidation Products: Oxidized forms of the pyrazine ring.
Reduction Products: Reduced forms of the pyrazine ring.
Scientific Research Applications
5-Chloro-2-(chloromethyl)-3-methylpyrazine Hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other pyrazine derivatives and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(chloromethyl)-3-methylpyrazine Hydrochloride involves its interaction with specific molecular targets. The compound can:
Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity.
Disrupt Cellular Processes: Affect cellular processes by interacting with DNA or proteins.
Pathways Involved: The exact pathways depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(chloromethyl)pyrimidine Hydrochloride: A similar compound with a pyrimidine ring instead of a pyrazine ring.
5-Chloro-2-methyl-4-isothiazolin-3-one: Another compound with similar chlorine substitution but different ring structure.
Uniqueness
5-Chloro-2-(chloromethyl)-3-methylpyrazine Hydrochloride is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C6H7Cl3N2 |
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Molecular Weight |
213.5 g/mol |
IUPAC Name |
5-chloro-2-(chloromethyl)-3-methylpyrazine;hydrochloride |
InChI |
InChI=1S/C6H6Cl2N2.ClH/c1-4-5(2-7)9-3-6(8)10-4;/h3H,2H2,1H3;1H |
InChI Key |
ZZYOUWKLWSGXQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN=C1CCl)Cl.Cl |
Origin of Product |
United States |
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